molecular formula C10H18F2N2O2 B13010541 Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate

Cat. No.: B13010541
M. Wt: 236.26 g/mol
InChI Key: VOVPKQOPISMOGV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate is a valuable, multifunctional azetidine scaffold designed for research and development in medicinal chemistry and drug discovery. This compound features a protected primary amine and a carbamate (Boc) group, allowing for selective deprotection and versatile downstream functionalization to create a diverse array of derivatives . The incorporation of the difluoromethyl group is of particular interest, as it can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making it a key strategy in the optimization of pharmacokinetic profiles. Analogs of this compound, such as the simpler tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate, are known to require storage in a refrigerated, inert atmosphere due to their sensitivity . Researchers utilize this scaffold as a constrained building block to synthesize compound libraries for high-throughput screening and as a core structure in developing potential pharmaceutical candidates. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-10(4-13,6-14)7(11)12/h7H,4-6,13H2,1-3H3

InChI Key

VOVPKQOPISMOGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents under specific conditions.

    Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group to enhance stability.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Introduction to Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate

This compound is a synthetic organic compound with the molecular formula C10H18F2N2O2C_{10}H_{18}F_2N_2O_2 and a molecular weight of 236.26 g/mol. This compound belongs to the azetidine class of heterocyclic compounds, characterized by a four-membered ring containing nitrogen. Its unique structure, featuring both aminomethyl and difluoromethyl groups, suggests potential applications in medicinal chemistry and organic synthesis.

Structural Characteristics

The IUPAC name for this compound highlights its functional groups and structural features:

  • Tert-butyl Group : Provides steric bulk and influences solubility.
  • Aminomethyl Group : Potentially enhances biological activity through interactions with biological targets.
  • Difluoromethyl Group : May confer unique chemical properties, such as increased lipophilicity and metabolic stability.

Medicinal Chemistry

Research into the biological activity of this compound is still emerging. However, compounds with similar structures have been investigated for their pharmacological properties, including:

  • Antimicrobial Activity : Azetidine derivatives are known for their potential to inhibit bacterial growth.
  • Anticancer Properties : Some azetidine compounds have shown promise in targeting cancer cells through various mechanisms.
  • Neurological Effects : Compounds that interact with neurotransmitter systems may contribute to neuroprotective effects.

Organic Synthesis

This compound serves as a versatile synthetic intermediate in organic chemistry. Its ability to participate in various chemical reactions allows it to be utilized in the synthesis of more complex molecules. Notable reactions include:

  • Nucleophilic Substitution Reactions : The aminomethyl group can act as a nucleophile, facilitating further functionalization.
  • Coupling Reactions : The compound can be coupled with other reactants to form larger, more complex structures.

Interaction Studies

Investigating the interactions of this compound with biological targets is crucial for understanding its therapeutic potential. Key areas of research include:

  • Enzyme Inhibition Studies : Analyzing how this compound interacts with specific enzymes could reveal its potential as a drug candidate.
  • Receptor Binding Studies : Understanding its affinity for various receptors can help elucidate its mechanisms of action.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives are versatile building blocks in organic and medicinal chemistry. Below is a comparative analysis of tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate with structurally related compounds:

Substituent-Driven Functional Comparisons

Compound Name (CAS No.) Substituents Molecular Weight Key Properties/Applications References
This compound (hypothetical) -NH2CH2, -CF2H ~244.3 (estimated) Combines hydrogen bonding (NH2) and fluorinated lipophilicity (CF2H); potential for CNS-targeting drug candidates
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (325775-44-8) -NH2CH2 186.25 Lacks fluorination; used as a precursor for peptide coupling or heterocycle synthesis
tert-Butyl 3-(difluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (N/A) -CF2H, -CH2OH 244.29 Hydroxymethyl enhances polarity; suitable for glycosylation or esterification
tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate (1420859-80-8) -CH2I 264.16 Iodo group enables cross-coupling (e.g., Suzuki reactions); intermediate for complex heterocycles
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) Indole, methoxy-oxoethyl 367.16 Indole moiety imparts aromatic stacking potential; methoxy-oxoethyl increases solubility

Structural and Reactivity Insights

Fluorination Effects: The difluoromethyl group in the target compound increases electron-withdrawing effects and steric bulk compared to non-fluorinated analogs (e.g., tert-butyl 3-(aminomethyl)azetidine-1-carboxylate). This enhances metabolic stability and may improve blood-brain barrier penetration . In contrast, tert-butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0) contains a single fluorine atom, offering weaker electron-withdrawing effects and reduced lipophilicity compared to the difluoromethyl variant .

Aminomethyl vs. Hydroxymethyl: The aminomethyl group in the target compound provides a primary amine for further derivatization (e.g., amide bond formation), whereas hydroxymethyl (as in ) is more suited for esterification or oxidation .

Heterocyclic Substitutions: Pyrazole- or indole-substituted azetidines (e.g., 4p, 5b in ) exhibit aromatic interactions useful in kinase inhibitor design. The target compound’s aliphatic substituents may favor non-aromatic target engagement .

Biological Activity

Tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. Characterized by the molecular formula C10H18F2N2O2C_{10}H_{18}F_{2}N_{2}O_{2} and a molecular weight of 236.26 g/mol, this compound integrates a tert-butyl group, an aminomethyl group, and difluoromethyl substituents on an azetidine ring. Its unique structure suggests a variety of biological activities, although research specifically targeting its biological effects is still emerging.

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • CAS Number : 1782565-17-6
  • Molecular Weight : 236.26 g/mol
  • Purity : Typically around 97% in commercial products.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, derivatives of azetidine have been associated with various pharmacological properties. Compounds with similar structures have been studied for their potential roles as:

  • Enzyme inhibitors
  • Neuroprotective agents
  • Antimicrobial agents

While specific studies on this compound are sparse, insights can be drawn from related azetidine derivatives. For example, compounds that inhibit β-secretase and acetylcholinesterase have shown promise in treating Alzheimer's disease by preventing amyloid-beta aggregation, which is a significant pathological feature of the disease . The structural similarities suggest that this compound may exhibit analogous mechanisms.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl azetidine-1-carboxylate147621-21-40.93Lacks difluoromethyl group
Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride1188263-67-30.95Contains propyl instead of difluoromethyl
Tert-butyl (azetidin-3-ylmethyl)carbamate hydrochloride1170108-38-90.91Different substitution pattern on azetidine
Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate1420852-13-60.89Amino group at a different position

This table highlights how the difluoromethyl substitution may confer distinct chemical properties and biological activities to this compound.

Case Studies and Research Findings

Although direct case studies on this specific compound are lacking, related research has provided insights into the potential applications of azetidine derivatives:

  • Neuroprotection : Studies indicate that azetidine derivatives can protect neuronal cells from apoptosis induced by toxic agents like amyloid-beta . This suggests a potential application for this compound in neurodegenerative disorders.
  • Antimicrobial Activity : Some azetidine compounds have demonstrated activity against various pathogens, indicating that this compound might also possess antimicrobial properties.

Future Directions

Given the limited research directly addressing the biological activity of this compound, further studies are essential to elucidate its pharmacological potential. Future research directions may include:

  • In vitro and in vivo studies to assess its efficacy against specific diseases.
  • Mechanistic studies to explore interactions with biological targets such as enzymes and receptors.
  • Formulation studies to evaluate stability and compatibility with other therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(aminomethyl)-3-(difluoromethyl)azetidine-1-carboxylate, and what key intermediates are involved?

  • Methodological Answer: The synthesis typically involves multi-step functionalization of the azetidine ring. For example, tert-butyl-protected azetidine derivatives can undergo nucleophilic substitution or coupling reactions. Aza-Michael addition strategies (as seen in tert-butyl 3-(2H-benzotriazol-2-yl)-azetidine derivatives) may be adapted using aminomethyl and difluoromethyl precursors. Key intermediates include tert-butyl 3-iodomethyl azetidine-1-carboxylate (used in cross-coupling reactions) and tert-butyl 3-(hydroxymethyl) derivatives, which can be fluorinated and aminated . Purification often employs flash chromatography with gradients of ethyl acetate/hexane.

Q. How can NMR and mass spectrometry confirm the structural integrity of this compound?

  • Methodological Answer:

  • 1H/13C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (1H) and ~28 ppm (13C). The azetidine ring protons resonate between 3.0–4.5 ppm, split by coupling with the difluoromethyl group (19F NMR: ~-100 to -120 ppm). The aminomethyl group (CH2NH2) shows signals at ~2.8–3.2 ppm .
  • HRMS : Expected molecular ion [M+H]+ for C11H19F2N2O2 is 265.1423. Fragmentation patterns should confirm loss of the tert-butyl group (-56 Da) and difluoromethyl moiety .

Q. What are the common reactivity patterns of the difluoromethyl and aminomethyl groups in this compound?

  • Methodological Answer:

  • Difluoromethyl : Electrophilic character allows substitution with nucleophiles (e.g., thiols, amines). Fluorine atoms may participate in hydrogen bonding, influencing solubility.
  • Aminomethyl : Prone to acylation (e.g., with Boc anhydride) or alkylation. The primary amine can form Schiff bases with carbonyl compounds, useful in bioconjugation .
  • Caution: Competitive reactions between the two groups require selective protection (e.g., Boc for -NH2) .

Advanced Research Questions

Q. How can computational methods (e.g., Glide docking) predict the interaction of this compound with biological targets like bromodomains?

  • Methodological Answer:

  • Use Glide’s grid-based docking to simulate ligand-receptor interactions. The azetidine ring’s rigidity and difluoromethyl’s electronegativity may favor binding to hydrophobic pockets. Optimize the ligand’s conformation using OPLS-AA force fields and assess binding scores. Compare results with experimental data (e.g., IC50 values from enzyme assays) .
  • Note: Steric effects from the tert-butyl group may require flexible side-chain modeling .

Q. What strategies resolve contradictions in reported yields for azetidine functionalization reactions?

  • Methodological Answer:

  • Case Study : If yields vary for difluoromethylation (e.g., 60% vs. 85%), analyze:

Reagent Purity : Moisture-sensitive reagents (e.g., DAST for fluorination) degrade if not anhydrous .

Steric Effects : Bulky tert-butyl groups may hinder access to the azetidine ring’s 3-position, requiring longer reaction times .

Catalyst Optimization : Palladium catalysts (e.g., Pd(dppf)Cl2) improve cross-coupling efficiency in boronate intermediates .

Q. How does stereochemical control impact the biological activity of azetidine derivatives?

  • Methodological Answer:

  • Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers. For example, (R)-configured aminomethyl groups may enhance binding to amine receptors vs. (S)-forms .
  • SAR Studies : Compare IC50 values of enantiomers in assays (e.g., kinase inhibition). The difluoromethyl group’s stereoelectronic effects can alter hydrogen-bonding networks .

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